Spiradine A
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Overview
Description
Spiradine A is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the spiradine family of compounds, which are isolated from marine-derived fungi. Spiradine A has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Scientific Research Applications
Structural Analysis
- Structure Determination : Spiradine A's structure was analyzed using X-ray crystallography, revealing its orthorhombic crystal structure and absolute configuration, which is crucial for understanding its chemical properties and potential applications in various fields (Sasaki, Sakabe, & Hirata, 1971).
Pharmacological Studies
- Isolation and Identification : New diterpene alkaloids, including spiradine A, were isolated from Spiraea japonica, which might have implications for developing novel therapeutic agents (Wang, Li, Yang, Chen, & Hao, 2000).
- Antiplatelet Aggregation Activity : Research indicates that spiradine A exhibits selective inhibition of platelet-activating factor-induced platelet aggregation, suggesting potential therapeutic uses in cardiovascular diseases (Li et al., 2002).
Chemical Investigations
- Reactions in Aqueous Media : Studies on spiradine derivatives in aqueous media contribute to understanding their stability and reactivity, which is essential for their application in pharmaceutical formulations (Pol'shakov, Sheinker, & Chernov, 1988).
Derivative Synthesis and Effects
- Synthesis and Apoptosis Induction : Spiramine derivatives, including those related to spiradine A, were found to induce apoptosis in certain cell lines, opening avenues for cancer treatment research (Yan et al., 2014).
- Neuroprotective Effects : Spiramine T, a derivative, showed potential neuroprotective effects by modulating antioxidant enzyme activities and reducing nitric oxide production, hinting at spiradine A's relevance in neurodegenerative disease research (Li et al., 2002).
properties
CAS RN |
19741-46-9 |
---|---|
Product Name |
Spiradine A |
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(1S,5R,11R,14S,16S,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one |
InChI |
InChI=1S/C20H25NO2/c1-10-7-18-8-20(23)16-17(2)4-3-5-19(16)14(18)13(22)11(10)6-12(18)15(19)21(20)9-17/h11-12,14-16,23H,1,3-9H2,2H3/t11-,12?,14-,15?,16-,17+,18+,19+,20+/m1/s1 |
InChI Key |
YWJLOJZDBLDKSA-MLJITFGKSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]34[C@@H]1[C@]5(C[C@]67[C@H]3C(=O)[C@H](CC6C4N5C2)C(=C)C7)O |
SMILES |
CC12CCCC34C1C5(CC67C3C(=O)C(CC6C4N5C2)C(=C)C7)O |
Canonical SMILES |
CC12CCCC34C1C5(CC67C3C(=O)C(CC6C4N5C2)C(=C)C7)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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